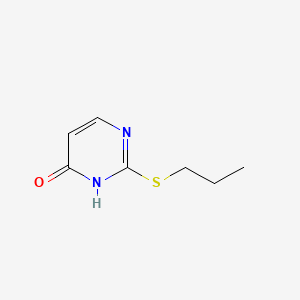

4(1H)-Pyrimidinone, 2-(propylthio)-

Übersicht

Beschreibung

“4(1H)-Pyrimidinone, 2-(propylthio)-” is a chemical compound that is used in the synthesis of various pharmaceuticals . It is used in monitoring and controlling impurity levels in Ticagrelor and its related formulations as per ICH formulated guidelines .

Synthesis Analysis

The synthesis of “4(1H)-Pyrimidinone, 2-(propylthio)-” involves several steps. One efficient and safe process for the preparation of a related compound, ticagrelor, involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol. This is followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” . Another method involves reacting diethyl malonate and fuming nitric acid .Chemical Reactions Analysis

The chemical reactions involving “4(1H)-Pyrimidinone, 2-(propylthio)-” include condensation reactions and diazotization . Each reaction stage is optimized independently to establish a scalable and plant-friendly process .Wissenschaftliche Forschungsanwendungen

Biological and Pharmaceutical Activities

4(1H)-Pyrimidinone derivatives, including 2-(propylthio) variants, have been explored for their significant biological and pharmaceutical activities. Studies have shown that pyrimidinethiones, a category to which these compounds belong, exhibit antiviral properties, specifically inhibiting the production of hepatitis B virus. Moreover, they have been identified to possess insulin-mimetic activities in vitro. The exploration of these compounds has led to the synthesis of fused bi- and tri-cyclic heterocyclic compounds that incorporate pyrimidine moieties, further extending their potential applications in biology and pharmacology (Salem et al., 2008).

Nucleic Acids Research

In the field of nucleic acids research, derivatives of 4(1H)-Pyrimidinone, like 2-thiothymidine, have been utilized in the synthesis of oligonucleotides. These derivatives are incorporated into oligodeoxynucleotides using specific synthesis methods, contributing to the understanding of DNA structure and function. The chemical and physical properties, such as reactivity towards certain chemicals and melting temperatures, of oligonucleotides containing these bases have been extensively studied and documented (Connolly & Newman, 1989).

Structural Analysis

The crystal and molecular structure of derivatives of 4(1H)-Pyrimidinone have been analyzed through X-ray diffraction and ab initio calculations. These studies provide detailed insights into the molecular configurations, tautomeric forms, and intermolecular interactions of these compounds, which are crucial for understanding their chemical behavior and potential applications in various scientific fields (Craciun et al., 1998).

Hydrogen Bond Studies

Research has also delved into the stability and lifetime of dimers formed by 2-Ureido-4[1H]-pyrimidinones, a related group of compounds. These studies utilize techniques like excimer fluorescence and dynamic NMR spectroscopy to investigate the dimerization constant and the preexchange lifetime of the dimers. Such research is pivotal in understanding the molecular interactions and bonding behaviors of pyrimidinone derivatives (Söntjens et al., 2000).

Corrosion Inhibition

Pyrimidine derivatives, including 4(1H)-Pyrimidinone variants, have been synthesized and evaluated as corrosion inhibitors for materials like mild steel in acidic solutions. Their effectiveness as inhibitors and the impact of different substitutions on their performance have been a focus of study, showcasing the compound's potential in industrial applications (Hou et al., 2019).

Zukünftige Richtungen

The future directions for “4(1H)-Pyrimidinone, 2-(propylthio)-” could involve its use in the synthesis of various pharmaceuticals. The development of safe and efficient processes for its synthesis is an area of ongoing research . Further studies could also explore its potential applications in other areas.

Eigenschaften

IUPAC Name |

2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-11-7-8-4-3-6(10)9-7/h3-4H,2,5H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNZMDBBTRVRQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20336510 | |

| Record name | 2-Propylsulfanyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyrimidinone, 2-(propylthio)- | |

CAS RN |

54460-95-6 | |

| Record name | 2-Propylsulfanyl-pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20336510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

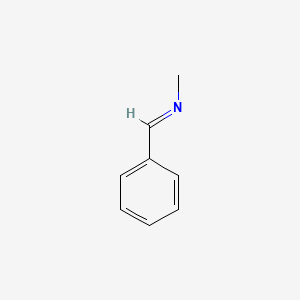

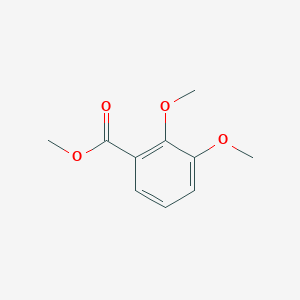

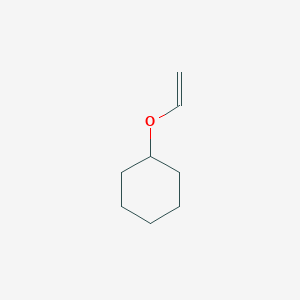

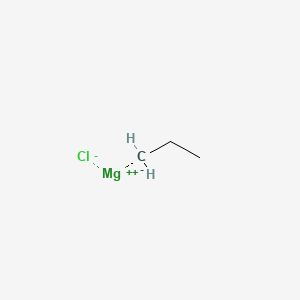

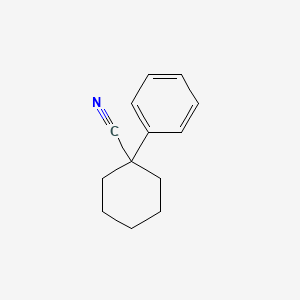

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

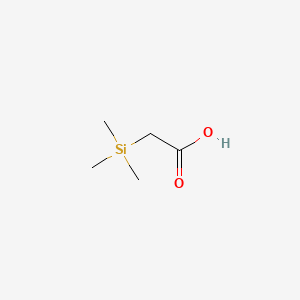

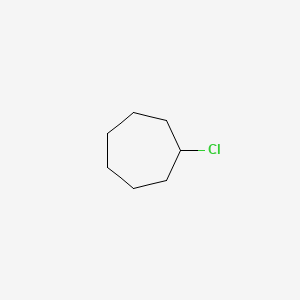

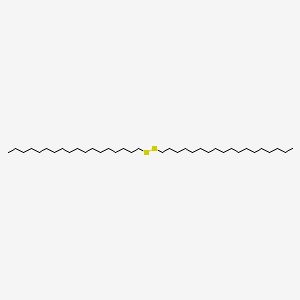

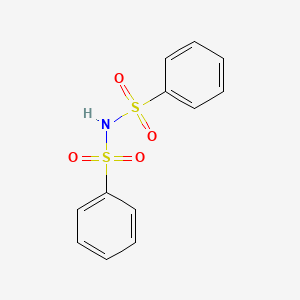

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.